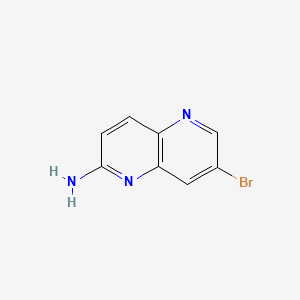

7-Bromo-1,5-naphthyridin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONDVTGZCODVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Bromo-1,5-naphthyridin-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,5-naphthyridin-2-amine

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors, antimalarial agents, and various other therapeutics.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and field-proven synthetic pathway for 7-Bromo-1,5-naphthyridin-2-amine, a key intermediate for drug discovery and development. We will dissect the strategic considerations behind each synthetic step, from the construction of the core naphthyridine ring system to the final selective amination. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying chemical logic to empower effective synthesis and troubleshooting.

Strategic Overview: A Retrosynthetic Approach

To logically deconstruct the synthesis of our target molecule, we employ a retrosynthetic analysis. This approach allows us to identify key bond disconnections and strategic intermediates, illuminating the most efficient forward-synthetic pathway. The primary strategy involves building the bicyclic naphthyridine core first, followed by sequential functionalization to install the required bromo and amino substituents at the C7 and C2 positions, respectively.

Caption: Retrosynthetic analysis of 7-Bromo-1,5-naphthyridin-2-amine.

This analysis reveals a three-stage forward synthesis:

-

Ring Formation: Construction of the 7-bromo-1,5-naphthyridin-2(1H)-one core via an acid-catalyzed cyclization reaction.

-

Hydroxyl-to-Halogen Exchange: Activation of the C2 position by converting the naphthyridinone to a more reactive 2-chloro intermediate.

-

Selective Amination: Introduction of the C2-amine via a nucleophilic aromatic substitution (SNAr) reaction.

Stage 1: Construction of the Naphthyridinone Core

The foundational step is the creation of the bicyclic system. The Skraup-Doebner-von Miller reaction, a classic and reliable method for quinoline and naphthyridine synthesis, is the chosen approach.[3] This reaction involves the condensation of an aminopyridine with an α,β-unsaturated carbonyl compound under strong acidic and oxidizing conditions.

Mechanism and Rationale

We begin with 5-bromo-3-aminopyridine. The bromine at the 5-position is sterically and electronically positioned to remain intact throughout the harsh reaction conditions and will ultimately become the C7-bromo substituent in our final product. The reaction with an α,β-unsaturated aldehyde, such as acrolein (generated in situ from glycerol), proceeds through a sequence of conjugate addition, cyclization, dehydration, and finally, oxidation to yield the aromatic naphthyridinone ring. The use of a mild oxidizing agent, such as ferrous sulfate, is often employed to facilitate the final aromatization step while minimizing side reactions.[4]

Caption: Workflow for the synthesis of the naphthyridinone core.

Experimental Protocol: Synthesis of 7-Bromo-1,5-naphthyridin-2(1H)-one

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (150 mL).

-

Addition of Reactants: To the stirred acid, add 5-bromo-3-aminopyridine (50 g, 0.289 mol) in portions, ensuring the temperature does not exceed 100°C. Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (10 g, 0.036 mol).

-

Glycerol Addition: Heat the mixture to 120°C. Slowly add glycerol (90 mL, 1.23 mol) via the dropping funnel over 1 hour, maintaining the reaction temperature between 120-130°C.

-

Reaction: After the addition is complete, continue heating and stirring the reaction mixture at 130°C for 4-5 hours.

-

Work-up: Allow the mixture to cool to room temperature and carefully pour it onto crushed ice (1 kg).

-

Neutralization and Filtration: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. This should be done in an ice bath to control the exotherm. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed thoroughly with water (3 x 200 mL) and then with cold ethanol (100 mL). The product can be further purified by recrystallization from a suitable solvent like acetic acid or DMF/water to yield 7-bromo-1,5-naphthyridin-2(1H)-one as a solid.

Stage 2: Activation via Halogenation

The product from Stage 1 exists predominantly as the 2-naphthyridinone tautomer. The C2 position is not sufficiently electrophilic for direct amination. Therefore, the hydroxyl group must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and highly effective method to generate the required 2-chloro-7-bromo-1,5-naphthyridine intermediate.

Mechanism and Rationale

Phosphorus oxychloride serves as both the chlorinating agent and the solvent in many cases. The lone pair on the carbonyl oxygen of the naphthyridinone attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate byproduct and chloride attack at the C2 position, resulting in the desired 2-chloro derivative. This transformation dramatically increases the electrophilicity of the C2 carbon, priming it for nucleophilic attack.

Caption: Workflow for the chlorination of the naphthyridinone intermediate.

Experimental Protocol: Synthesis of 2-Chloro-7-bromo-1,5-naphthyridine

-

Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-bromo-1,5-naphthyridin-2(1H)-one (20 g, 0.089 mol).

-

Addition of Reagent: Add phosphorus oxychloride (POCl₃) (80 mL, 0.86 mol). A catalytic amount of dimethylformamide (DMF, ~0.5 mL) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC (e.g., using ethyl acetate/hexanes).

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (500 g). Caution: This is a highly exothermic and vigorous reaction that releases HCl gas; perform in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the slurry with a saturated solution of sodium bicarbonate or ammonium hydroxide until basic (pH > 8). The aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 150 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-chloro-7-bromo-1,5-naphthyridine.

Stage 3: Selective Amination

This final stage introduces the C2-amino group to furnish our target molecule. A nucleophilic aromatic substitution (SNAr) is the most direct method. The electron-withdrawing nature of the naphthyridine ring nitrogen atoms activates the C2 and C4 positions towards nucleophilic attack. The C2-chloro substituent is an excellent leaving group, making this position highly susceptible to substitution by an amine nucleophile.

Mechanism and Rationale

The reaction proceeds via a Meisenheimer complex intermediate. Ammonia (often used as a solution in a polar solvent like methanol or dioxane, or as ammonium hydroxide) acts as the nucleophile, attacking the electron-deficient C2 carbon. This forms a resonance-stabilized anionic intermediate. The subsequent loss of the chloride leaving group re-aromatizes the ring system to yield the final 2-amino product. The C7-bromo substituent is significantly less reactive towards SNAr under these conditions, ensuring high selectivity for the C2 position.[3]

Caption: Workflow for the final selective amination step.

Experimental Protocol: Synthesis of 7-Bromo-1,5-naphthyridin-2-amine

-

Reaction Setup: Place 2-chloro-7-bromo-1,5-naphthyridine (10 g, 0.041 mol) into a high-pressure reaction vessel (e.g., a Parr autoclave).

-

Addition of Reagent: Add a solution of ammonia in 1,4-dioxane (e.g., 2.0 M solution, 200 mL, 0.4 mol) or a saturated solution of ammonia in methanol.

-

Reaction: Seal the vessel and heat the mixture to 120-140°C. The internal pressure will increase. Maintain this temperature with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the vessel to room temperature before carefully venting. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting residue is taken up in DCM and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes or DCM/methanol) to yield 7-bromo-1,5-naphthyridin-2-amine as a pure solid.

Alternative Methodologies

While the SNAr approach is robust, modern cross-coupling reactions offer milder alternatives.

-

Copper-Catalyzed Amination: As reported by Zimmerman and colleagues for related bromonaphthyridines, a copper(I)-catalyzed amination using aqueous ammonia can proceed at room temperature.[5][6][7] This method avoids high temperatures and pressures but requires careful optimization of the catalyst (e.g., Cu₂O) and solvent system (e.g., ethylene glycol).[5][8] This could be a valuable strategy if the substrate is sensitive to high temperatures.

-

Buchwald-Hartwig Amination: Palladium-catalyzed amination is a powerful tool for C-N bond formation.[3] While typically used for aryl bromides, it can be applied here. This would involve reacting the 2-chloro-7-bromo intermediate with an ammonia surrogate (like benzophenone imine followed by hydrolysis) in the presence of a palladium catalyst and a suitable phosphine ligand. This method offers broad functional group tolerance but can be more expensive due to the cost of the catalyst and ligands.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

| Analysis | Expected Results for 7-Bromo-1,5-naphthyridin-2-amine |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Mass Spec (ESI+) | m/z = 224.0, 226.0 ([M+H]⁺, characteristic isotopic pattern for Br) |

| ¹H NMR (400 MHz) | Signals corresponding to aromatic protons on the naphthyridine core and a broad singlet for the -NH₂ protons. Expected shifts (δ, ppm): ~8.5-8.7 (H-4), ~8.1-8.3 (H-8), ~7.8-8.0 (H-6), ~6.8-7.0 (H-3), ~5.5-6.5 (br s, 2H, NH₂). |

| ¹³C NMR (100 MHz) | Signals for the 8 carbons of the naphthyridine ring. |

| Purity (HPLC) | >95% |

Conclusion

The synthesis of 7-Bromo-1,5-naphthyridin-2-amine is a multi-step process that relies on classical and reliable organic transformations. The pathway detailed in this guide—Skraup-type cyclization, activation via chlorination, and selective nucleophilic aromatic substitution—represents an efficient and scalable route to this valuable building block. By understanding the chemical principles behind each transformation, researchers can effectively troubleshoot and adapt these protocols for the synthesis of a wide array of substituted 1,5-naphthyridine derivatives, thereby accelerating the discovery of new and innovative therapeutics.

References

-

Anderson, C. A., Taylor, P. G., Zeller, M. A., & Zimmerman, S. C. (2010). Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia. The Journal of Organic Chemistry, 75(14), 4848–4851. [Link][5][6][7][8]

-

Lumbreras, M. Á., Frigolé, M., & de la Torre, M. C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3354. [Link][3]

-

Anderson, C. A., Taylor, P. G., Zeller, M. A., & Zimmerman, S. C. (2010). Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia. American Chemical Society. [Link]

-

Anderson, C. A., et al. (2010). Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia. Ben-Gurion University Research Portal. [Link][9]

-

Díaz-Gárate, N., & de la Torre, M. C. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(19), 6245. [Link][10]

-

Manickam, Y., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link][1]

-

Anderson, C. A., et al. (2010). Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia. PubMed. [Link]

-

Google Patents. (n.d.). Method for preparing poly-substituted 1, 5-naphthyridine compound. Google Patents. [4]

-

García-García, S., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. PubMed. [Link][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cris.bgu.ac.il [cris.bgu.ac.il]

- 10. mdpi.com [mdpi.com]

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,5-naphthyridin-2-amine

The 1,5-naphthyridine ring system is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] As nitrogen-containing heteroaromatic structures, they are capable of forming a multitude of interactions with biological targets, leading to a wide range of activities.[3] Derivatives have been investigated as kinase inhibitors, antibacterial agents, and even as potential anti-viral pharmacophores.[1][2] The strategic placement of substituents allows for the fine-tuning of a compound's electronic, steric, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific derivative, 7-Bromo-1,5-naphthyridin-2-amine (CAS: 1309774-04-6). The 2-amino group serves as a critical hydrogen bond donor and a basic center, influencing solubility and target engagement. The 7-bromo substituent provides a vector for further synthetic elaboration via cross-coupling reactions, while also modulating the molecule's lipophilicity and electronic distribution.[2]

For the drug development professional, a thorough understanding of this compound's fundamental physicochemical properties is not merely academic; it is the bedrock of successful lead optimization. Properties such as solubility, pKa, and stability directly govern a compound's behavior in biological assays and its ultimate bioavailability. As publicly available experimental data for this specific molecule is limited, this guide provides a framework for its characterization, presenting both predicted properties and the robust, field-proven experimental protocols required to measure them.

Core Molecular & Physicochemical Profile

A foundational understanding begins with the core structural and predicted physicochemical properties. These values serve as a baseline for experimental design and data interpretation.

| Property | Value / Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₆BrN₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 224.06 g/mol | Impacts diffusion rates and membrane permeability. |

| CAS Number | 1309774-04-6 | Unique identifier for substance registration and tracking.[4] |

| Predicted pKa | ~4-5 (most basic nitrogen) | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. Prediction is based on related aminopyridine structures. |

| Predicted LogP | ~1.5 - 2.5 | Indicates lipophilicity, which influences solubility, membrane permeability, and metabolism. Prediction is based on computational models. |

Part 1: Structural Elucidation and Purity Confirmation

Before proceeding to more complex biological assays, the identity, structure, and purity of any newly synthesized batch must be unequivocally confirmed. This section details the primary analytical techniques for this purpose.

Mass Spectrometry: The Definitive Mass and Isotopic Signature

Mass spectrometry (MS) provides the most direct confirmation of molecular weight and elemental composition. For 7-Bromo-1,5-naphthyridin-2-amine, two features are of critical diagnostic importance.

-

The Nitrogen Rule: The molecule contains three nitrogen atoms (an odd number). Therefore, its molecular ion (M⁺) will have an odd nominal mass, a fundamental rule in mass spectrometry.[5]

-

Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion. The mass spectrum will show two peaks of almost equal intensity: one for the molecular ion containing ⁷⁹Br (M⁺) and another two mass units higher for the ion containing ⁸¹Br (M+2 peak).[6] The presence of this 1:1 doublet is definitive proof of a monobrominated compound.

Expected Fragmentation: Under electron ionization (EI), fragmentation is expected. The most common fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen.[7] However, for aromatic heterocycles, the molecular ion peak is often strong and stable due to the aromatic system.[5]

Melting Point: A Rapid Assessment of Purity

The melting point is a simple, rapid, and effective indicator of a crystalline solid's purity. A pure compound will typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities will cause both a depression of the melting point and a broadening of the range.[8]

This protocol outlines the standard capillary method using a modern digital melting point apparatus.[9][10]

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid into a mortar and gently grind it into a fine, uniform powder. This ensures efficient and reproducible heat transfer.[9]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column 2-3 mm in height.

-

Initial Fast Ramp: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine the approximate melting temperature.[8]

-

Accurate Determination: Allow the apparatus to cool to at least 10 °C below the approximate melting point. Using a fresh sample in a new capillary, set the starting temperature to 5 °C below the approximate melting point and use a slow heating rate (0.5-2 °C/min).

-

Data Recording: Record two temperatures:

-

T_initial: The temperature at which the first drop of liquid appears.

-

T_final: The temperature at which the last solid crystal melts. The melting range is reported as T_initial – T_final. For a pure compound, this range should be narrow.

-

Part 2: Spectroscopic Fingerprinting

Spectroscopic techniques provide a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of key functional groups.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is ideal for identifying the characteristic functional groups within the molecule. For 7-Bromo-1,5-naphthyridin-2-amine, the spectrum is dominated by features of the primary aromatic amine and the heteroaromatic ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Comments |

| 3500 - 3300 | N-H Stretch | Medium | Key Diagnostic . As a primary amine (R-NH₂), two distinct peaks are expected: one for the asymmetric stretch and one for the symmetric stretch.[11][12] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the naphthyridine ring.[13] |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium-Strong | Confirms the presence of the primary amine group.[11] |

| 1600 - 1450 | Aromatic C=C and C=N Stretch | Medium-Strong | A series of peaks corresponding to the vibrations of the heteroaromatic ring system. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | Strong absorption typical for aromatic amines.[11] |

| ~1050 | C-Br Stretch | Medium | The C-Br bond vibration typically appears in the fingerprint region. |

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Amine Protons (-NH₂): A broad singlet is expected, likely in the range of 5.0-7.0 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and chemical exchange. Its integration should correspond to two protons.

-

Aromatic Protons (5H): The five protons on the naphthyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm.

-

The substitution pattern (bromo at C7, amino at C2) breaks the molecule's symmetry.

-

H3 and H4: These protons will likely form an AX or AB doublet system.

-

H6 and H8: These protons will also likely appear as distinct signals, potentially as doublets or singlets depending on long-range coupling.

-

H-X: The remaining proton's chemical shift and splitting will be dependent on its precise location.

-

A full assignment would require 2D NMR experiments (e.g., COSY, HMQC/HSQC).

-

Part 3: Critical Parameters for Drug Development

The following properties are essential for predicting a compound's behavior in biological systems and for guiding formulation and lead optimization efforts.

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a primary cause of failure for drug candidates.[14] It can lead to low bioavailability and unreliable results in in-vitro assays.[15] Two types of solubility are typically measured.

Caption: Decision workflow for solubility assay selection.

This high-throughput method is ideal for early discovery, providing a rapid assessment of solubility from a DMSO stock solution.[15][16]

-

Stock Solution: Prepare a 10 mM stock solution of 7-Bromo-1,5-naphthyridin-2-amine in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

-

Incubation: Shake the plate at room temperature for 1.5-2 hours.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader. The point at which precipitation occurs indicates the kinetic solubility limit.

This is the "gold standard" method, measuring the true equilibrium solubility of the solid compound.[14][17]

-

Sample Preparation: Add an excess amount of solid, powdered 7-Bromo-1,5-naphthyridin-2-amine to a vial containing a known volume of aqueous buffer (pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear filtrate. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. For 7-Bromo-1,5-naphthyridin-2-amine, the basic nitrogens (both the exocyclic amine and the ring nitrogens) will be protonated at low pH. This ionization state profoundly affects solubility, lipophilicity, and the ability to cross biological membranes.

This method is rapid, requires minimal sample, and is well-suited for chromophore-containing molecules like this one.[18][19][20] It relies on the principle that the UV-Vis absorbance spectrum of the ionized species differs from that of the neutral species.

-

Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range (e.g., pH 2 to pH 12).

-

Sample Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO.

-

Measurement Setup: In a 96-well UV-transparent microplate, dispense the series of buffers. Add a small, identical aliquot of the compound stock solution to each well.[21]

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between ionized and neutral forms is maximal) against the pH of the buffer. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to determine the pKa value.

Integrated Analytical Workflow

The successful characterization of 7-Bromo-1,5-naphthyridin-2-amine relies on an integrated approach where each analytical technique provides a piece of the puzzle to confirm the final structure and purity.

Caption: Integrated workflow for structural and purity validation.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved January 16, 2026, from [Link]

-

Melting point determination. (n.d.). University of Alberta. Retrieved January 16, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 16, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 16, 2026, from [Link]

-

7-bromo-1,5-naphthyridin-2-amine; CAS No.: 1309774-04-6. (n.d.). AHH Chemical Co., Ltd. Retrieved January 16, 2026, from [Link]

-

E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. Retrieved January 16, 2026, from [Link]

- Fuertes, M., et al. (2020).

-

Broad-spectrum antibiotics containing a 1,5-naphthyridine core. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249.

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Retrieved January 16, 2026, from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133.

-

Glombitza, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 16, 2026, from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Ríos Martínez, C. H., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(1), 142-145.

-

Ríos Martínez, C. H., & Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PubMed. Retrieved January 16, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 16, 2026, from [Link]

-

pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. (n.d.). Pion Inc. Retrieved January 16, 2026, from [Link]

-

Ríos Martínez, C. H., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

The features of IR spectrum. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2013). Semantic Scholar. Retrieved January 16, 2026, from [Link]

- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-766.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 16, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 16, 2026, from [Link]

-

2-Bromo-1,7-naphthyridin-8(7H)-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 16, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 16, 2026, from [Link]

-

IR Absorption Table. (n.d.). UCLA. Retrieved January 16, 2026, from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved January 16, 2026, from [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved January 16, 2026, from [Link]

- Gheorghiu, M. D., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-962.

-

Milton Franklin, J., et al. (2015). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-benzopyrano [2,3-b]pyridine-3 carbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 733-744.

- Al-Rawi, J. M. A., et al. (2013). Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides. International Journal of Chemistry, 2(2), 218-223.

-

Milton Franklin, J., et al. (2015). DFT Studies on 2-amino-7-bromo-5-oxo-benzopyrano [2,3-b]pyridine-3 carbonitrile. Journal of Atomic and Molecular Sciences, 6(4), 239-256.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Rapid Determination of Ionization Constants (pK a) by UV Spectroscopy Using 96-Well Microtiter Plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 21. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1,5-naphthyridin-2-amine: Strategies and Methodologies

Introduction: The Significance of 7-Bromo-1,5-naphthyridin-2-amine

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its rigid, planar structure and its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking. The specific substitution pattern of 7-Bromo-1,5-naphthyridin-2-amine makes it a highly valuable building block for the synthesis of a diverse range of functional molecules. The bromine atom at the 7-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the amino group at the 2-position provides a key site for amide bond formation, urea synthesis, or as a directing group in subsequent electrophilic aromatic substitution reactions. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important intermediate, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways.

Synthetic Strategies: A Retrosynthetic Analysis

Two primary retrosynthetic approaches can be envisioned for the synthesis of 7-Bromo-1,5-naphthyridin-2-amine. The choice of strategy is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Strategy A: Functionalization of a Pre-formed 1,5-Naphthyridine Core

This approach begins with the synthesis of a simpler 1,5-naphthyridine derivative, which is then elaborated to introduce the desired bromo and amino substituents. A key intermediate in this pathway is often a di-functionalized naphthyridine that allows for selective manipulation of each position.

Strategy B: Construction of the 1,5-Naphthyridine Ring from Acyclic or Monocyclic Precursors

This strategy involves the formation of the bicyclic 1,5-naphthyridine core from appropriately substituted pyridine or acyclic precursors. This approach can be advantageous when the desired substitution pattern is difficult to achieve through direct functionalization of the parent heterocycle.

Strategy A: Stepwise Functionalization of the 1,5-Naphthyridine Core

A highly convergent and frequently employed route to 7-Bromo-1,5-naphthyridin-2-amine involves the functionalization of a 2,7-disubstituted-1,5-naphthyridine intermediate. A plausible pathway begins with the synthesis of 1,5-naphthyridine-2,7-diol.

Workflow for Strategy A

Caption: Synthetic workflow for Strategy A.

Detailed Experimental Protocols

Step 1: Synthesis of 2,7-Dichloro-1,5-naphthyridine from 1,5-Naphthyridine-2,7-diol

The conversion of the diol to the dichloro derivative is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Protocol: To a stirred suspension of 1,5-naphthyridine-2,7-diol in phosphorus oxychloride, a catalytic amount of dimethylformamide (DMF) is added. The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,7-dichloro-1,5-naphthyridine.

Step 2: Selective Amination of 2,7-Dichloro-1,5-naphthyridine

The selective introduction of an amino group at the 2-position can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The 2-position of the 1,5-naphthyridine ring is generally more activated towards nucleophilic attack than the 7-position. Copper-catalyzed amination methods are particularly effective for this transformation.[1][2][3]

-

Protocol: A mixture of 2,7-dichloro-1,5-naphthyridine, a copper(I) catalyst (e.g., Cu₂O or CuI), and a suitable ligand (e.g., a diamine or phenanthroline derivative) in a sealed tube with aqueous ammonia is heated.[1][2][3] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 7-chloro-1,5-naphthyridin-2-amine.

Step 3: Conversion of the 7-Chloro to a 7-Bromo Substituent

The transformation of the 7-chloro group to a 7-bromo group can be accomplished through several methods, including a Sandmeyer-type reaction or direct halogen exchange.

-

Protocol (Sandmeyer-type): 7-Chloro-1,5-naphthyridin-2-amine is first diazotized using sodium nitrite in a strong acid such as hydrobromic acid at low temperature. The resulting diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid to yield 7-bromo-1,5-naphthyridin-2-amine.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | 1,5-Naphthyridine-2,7-diol | POCl₃, DMF (cat.), reflux | 2,7-Dichloro-1,5-naphthyridine | 85-95 |

| 2 | 2,7-Dichloro-1,5-naphthyridine | aq. NH₃, Cu₂O, ethylene glycol, rt | 7-Chloro-1,5-naphthyridin-2-amine | 60-75 |

| 3 | 7-Chloro-1,5-naphthyridin-2-amine | 1. NaNO₂, HBr, 0 °C; 2. CuBr, HBr | 7-Bromo-1,5-naphthyridin-2-amine | 50-65 |

Strategy B: Ring Construction from Pyridine Precursors

Classic named reactions such as the Skraup and Friedländer syntheses provide powerful methods for constructing the 1,5-naphthyridine core from readily available aminopyridines.[4][5]

The Skraup Synthesis Approach

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline or, in this case, a naphthyridine.[5] To obtain the desired 7-bromo-2-amino substitution pattern, a carefully selected aminopyridine precursor is required. A logical starting material would be 5-bromo-2,X-diaminopyridine, where X allows for the formation of the second ring with a 2-amino group.

Workflow for the Skraup Synthesis

Caption: A potential Skraup synthesis route.

-

Rationale: Starting with 3-amino-5-bromopyridine in a Skraup reaction would likely yield 7-bromo-1,5-naphthyridine.[5] Subsequent amination at the 2-position, for instance via a Chichibabin reaction, would afford the target molecule. However, the Chichibabin amination can sometimes lead to mixtures of products and requires harsh conditions.

The Friedländer Synthesis Approach

The Friedländer synthesis offers a more convergent route by reacting a 2-aminopyridine-3-carbaldehyde with a compound containing an α-methylene group.[4]

Workflow for the Friedländer Synthesis

Caption: A conceptual Friedländer synthesis pathway.

-

Rationale and Challenges: While conceptually elegant, the synthesis of the required starting material, 2,6-diamino-5-bromopyridine-3-carbaldehyde, can be challenging. This highlights a common consideration in synthesis design: the accessibility of the necessary starting materials.

Alternative Bromination and Amination Strategies

Direct functionalization of a simpler 1,5-naphthyridine precursor is often a more practical approach.

Direct Bromination of 1,5-Naphthyridin-2-amine

The amino group is a strongly activating, ortho-, para-directing group. Therefore, direct bromination of 1,5-naphthyridin-2-amine is a plausible route. The regioselectivity of this reaction would be crucial. The electron-donating amino group at C2 would activate the ring towards electrophilic attack, with the most likely positions for substitution being C3 and C7.

-

Experimental Consideration: The reaction conditions would need to be carefully controlled to favor monosubstitution at the desired C7 position and avoid over-bromination. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), and control of stoichiometry would be critical.

| Starting Material | Brominating Agent | Potential Products |

| 1,5-Naphthyridin-2-amine | NBS or Br₂ | 3-Bromo-1,5-naphthyridin-2-amine, 7-Bromo-1,5-naphthyridin-2-amine, 3,7-Dibromo-1,5-naphthyridin-2-amine |

Conclusion and Future Perspectives

The synthesis of 7-Bromo-1,5-naphthyridin-2-amine can be achieved through several strategic approaches. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale, and the specific expertise of the research team. The functionalization of a pre-formed 2,7-disubstituted-1,5-naphthyridine core offers a reliable and often high-yielding pathway. As the demand for novel functional molecules continues to grow, the development of more efficient, sustainable, and scalable syntheses for key building blocks like 7-Bromo-1,5-naphthyridin-2-amine will remain an area of active research.

References

-

Anderson, C. A., Taylor, P. G., Zeller, M. A., & Zimmerman, S. C. (2010). Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia. The Journal of Organic Chemistry, 75(14), 4848–4851. [Link]

-

Quiroga, J., & Insuasty, B. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Organic Letters, 7(13), 2579–2581. [Link]

-

Dandia, A., Singh, R., & Khaturia, S. (2011). Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. Journal of the Chinese Chemical Society, 58(1), 89-94. [Link]

-

Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

-

van der Plas, H. C., & Wozniak, M. (1981). Syntheses of the isomeric amino- and bromo-1,5-naphthyridines. Journal of Heterocyclic Chemistry, 18(4), 733-736. [Link]

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

An In-Depth Technical Guide to the Reaction Mechanisms of 7-Bromo-1,5-naphthyridin-2-amine

The 1,5-naphthyridine core is a privileged heterocyclic motif, frequently encountered in biologically active compounds and forming the structural backbone of numerous pharmaceuticals.[1] Its unique electronic properties and rigid structure make it an ideal scaffold for designing targeted therapeutics, particularly kinase inhibitors. Within this class, 7-bromo-1,5-naphthyridin-2-amine stands out as a critical and versatile building block. The presence of a bromine atom at the C7 position and an amine group at the C2 position provides two distinct points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs.

This guide provides an in-depth analysis of the core reaction mechanisms involving 7-bromo-1,5-naphthyridin-2-amine, offering researchers and drug development professionals a foundational understanding of its reactivity. We will delve into the causality behind experimental choices, providing not just protocols, but a validated framework for predicting and controlling reaction outcomes.

Core Reaction Pathways and Mechanistic Underpinnings

The reactivity of 7-bromo-1,5-naphthyridin-2-amine is dominated by transformations at the C7-Br bond. The primary mechanistic pathways exploited in synthetic chemistry are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Caption: Structure of 7-Bromo-1,5-naphthyridin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis for its ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For 7-bromo-1,5-naphthyridin-2-amine, the two most significant transformations are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl halides.[2][3] This reaction is paramount for derivatizing the 7-position of the naphthyridine core with a diverse range of primary and secondary amines, a common strategy in medicinal chemistry to modulate solubility, polarity, and target engagement.

Mechanistic Cycle: The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[1][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1,5-naphthyridin-2-amine, forming a Pd(II) intermediate.[1] This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step and stabilize the resulting complex.

-

Amine Coordination & Deprotonation: The incoming amine coordinates to the palladium center. A base (e.g., NaOtBu, Cs₂CO₃) then deprotonates the coordinated amine to form a palladium-amido complex.[1] The strength of the base must be sufficient to deprotonate the amine but not so strong as to cause undesired side reactions with other functional groups.

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][3]

Sources

An In-depth Technical Guide to the Solubility of 7-Bromo-1,5-naphthyridin-2-amine in Organic Solvents

Introduction

7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a recurring core in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 7-Bromo-1,5-naphthyridin-2-amine, offering a framework for researchers and drug development professionals. While specific experimental solubility data for this exact compound is not widely published, this guide will leverage data from analogous structures and fundamental chemical principles to provide a robust predictive and methodological framework.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For 7-Bromo-1,5-naphthyridin-2-amine, the following characteristics are crucial determinants of its behavior in various organic solvents.

| Property | Predicted/Inferred Value/Characteristic | Rationale & Impact on Solubility |

| Molecular Formula | C8H6BrN3 | Provides the elemental composition. |

| Molecular Weight | 224.06 g/mol | Influences the energy required to break the crystal lattice. |

| Polarity | Polar | The presence of nitrogen atoms in the naphthyridine ring system and the primary amine group contribute to a significant dipole moment. The bromine atom adds some lipophilicity. |

| Hydrogen Bond Donors/Acceptors | 1 Donor (amine group), 3 Acceptors (ring nitrogens, amine nitrogen) | The ability to form hydrogen bonds is a primary driver of solubility in protic solvents. |

| Predicted LogP | ~2.0 - 2.5 | This estimated value suggests a moderate lipophilicity, indicating that the compound will have some solubility in both polar and non-polar organic solvents. This is a crucial parameter in predicting drug-like properties. |

| pKa | Basic | The amine group and the nitrogen atoms in the naphthyridine ring are basic and can be protonated in acidic conditions. |

Note: The LogP value is an estimation based on the structure and data from similar compounds.

The interplay of these properties dictates the affinity of 7-Bromo-1,5-naphthyridin-2-amine for a given solvent. The "like dissolves like" principle is a fundamental concept here; polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.

Theoretical Framework for Solubility in Organic Solvents

The dissolution of a crystalline solid, such as 7-Bromo-1,5-naphthyridin-2-amine, in a solvent is a two-step process:

-

Crystal Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the molecules together in the solid crystal lattice.

-

Solvation: The individual molecules are then surrounded and stabilized by solvent molecules.

The overall solubility depends on the balance between these two energetic contributions.

Solvent Selection Rationale

The choice of solvent is critical and should be guided by the physicochemical properties of 7-Bromo-1,5-naphthyridin-2-amine.

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of a primary amine and nitrogen heterocycles in our compound, strong solute-solvent interactions via hydrogen bonding are expected, likely leading to good solubility.

-

Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, but they do not donate them. The high polarity of DMSO and DMF makes them excellent solvents for a wide range of organic compounds, including those with multiple hydrogen bond acceptors like 7-Bromo-1,5-naphthyridin-2-amine.[1] Acetonitrile, being less polar, might show moderate solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. Therefore, the solubility of the polar 7-Bromo-1,5-naphthyridin-2-amine is expected to be low in these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar. While they cannot form strong hydrogen bonds, their ability to induce dipole interactions might lead to some degree of solubility.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement.[2] The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2][3]

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology: Shake-Flask Method

-

Materials and Reagents:

-

7-Bromo-1,5-naphthyridin-2-amine (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 7-Bromo-1,5-naphthyridin-2-amine into a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). This ensures that the dissolution process has reached equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of 7-Bromo-1,5-naphthyridin-2-amine of known concentrations in the same solvent.

-

Analyze the filtered samples and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 7-Bromo-1,5-naphthyridin-2-amine in the filtered samples by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Predictive Solubility Profile of 7-Bromo-1,5-naphthyridin-2-amine

Based on the theoretical principles discussed, a qualitative prediction of the solubility of 7-Bromo-1,5-naphthyridin-2-amine in various organic solvents can be made.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the amine and naphthyridine nitrogens. |

| Aprotic Polar | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Aprotic Moderately Polar | Acetonitrile, Acetone | Moderate | Weaker dipole-dipole interactions compared to DMSO and DMF. |

| Weakly Polar | Dichloromethane, Chloroform | Low to Moderate | Limited dipole-induced dipole interactions. |

| Non-Polar | Toluene, Hexane | Very Low | Lack of favorable intermolecular interactions to overcome the crystal lattice energy. |

Conclusion

While specific, publicly available solubility data for 7-Bromo-1,5-naphthyridin-2-amine is limited, a comprehensive understanding of its physicochemical properties allows for a strong predictive framework for its behavior in a range of organic solvents. This guide has outlined the theoretical underpinnings of solubility and provided a detailed, validated experimental protocol for its determination. For researchers and drug development professionals, this information is critical for informed decision-making in synthesis, purification, and formulation, ultimately accelerating the path of this and similar molecules from the laboratory to potential therapeutic applications.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.

- 7-Bromo-4-methyl-1,5-naphthyridin-2-amine. In PubChem. Retrieved January 16, 2026.

- solubility experimental methods.pptx. In Slideshare.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. In Rheolution.

- 7-BroMo-1,5-naphthyridin-2(1H)-one Formula. In ECHEMI.

- Design of a Modified Kinetic Solubility Determination Method at Labor

- Drug Solubility: Importance and Enhancement Techniques. In PMC - NIH.

- 8-Bromo-3-fluoro-1,5-naphthyridine. In ChemScene.

- 7-Bromo-1-methyl-1,5-naphthyridin-2-one. In PubChem.

- 7-Bromo-1,5-naphthyridin-2-amine. In Appretech Scientific Limited.

- 959616-36-5|7-Bromo-1,5-naphthyridin-2(1H)-one. In BLDpharm.

- 8-Bromo-1,6-naphthyridine-2-carboxylic acid. In ChemScene.

- 1309774-12-6|7-Bromo-1,5-naphthyridin-4-amine. In BLDpharm.

- 1309774-04-6|7-Bromo-1,5-naphthyridin-2-amine. In BLDpharm.

- THE NAPHTHYRIDINES.

-

CAS 17965-76-3 5-Bromo-[2][4]naphthyridine. In Alfa Chemistry.

- Synthetic Strategies, Reactivity and Applic

- 8-Bromo-1,6-naphthyridine. In PubChem.

- 2-Bromo-1,8-naphthyridine. In Sigma-Aldrich.

-

Synthesis of Novel Benzo[b][2][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. In MDPI.

- 7-Bromo-4-methyl-1,5-naphthyridin-2-amine. In ChemScene.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 7-Bromo-1,5-naphthyridin-2-amine

Abstract

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and anti-malarial agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a comprehensive, in-depth walkthrough of the crystal structure analysis of a key derivative, 7-Bromo-1,5-naphthyridin-2-amine. We will detail a plausible synthetic route, methodologies for obtaining high-quality single crystals, the complete workflow of single-crystal X-ray diffraction analysis from data collection to structure refinement, and a thorough analysis of the resulting crystal structure with a focus on intermolecular interactions. This document is intended to serve as a technical resource, blending theoretical principles with practical, field-proven insights.

Introduction: The Significance of 7-Bromo-1,5-naphthyridin-2-amine

The 1,5-naphthyridine core is a privileged scaffold in drug discovery. The nitrogen atoms' positions are conducive to forming crucial hydrogen bonds with biological targets, and the fused ring system provides a rigid framework for the presentation of various functional groups. The introduction of a bromine atom at the 7-position offers a site for further synthetic modification through cross-coupling reactions, while the amino group at the 2-position can act as a key hydrogen bond donor.[1]

A detailed understanding of the solid-state conformation and intermolecular interactions of 7-Bromo-1,5-naphthyridin-2-amine is essential for predicting its behavior in different environments, such as a protein binding pocket. Crystal structure analysis provides this critical information, revealing the molecule's preferred geometry, its potential for forming hydrogen bonds, and other non-covalent interactions that govern its packing in the solid state.

Synthesis and Crystallization

Proposed Synthesis

A plausible synthetic route to 7-Bromo-1,5-naphthyridin-2-amine can be adapted from established methodologies for the synthesis of substituted 1,5-naphthyridines.[1] A potential approach involves the reaction of a suitably substituted aminopyridine with a functionalized three-carbon component.

Experimental Protocol: Synthesis of 7-Bromo-1,5-naphthyridin-2-amine

-

Starting Materials: 3-amino-6-bromopyridine and malonaldehyde bis(dimethyl acetal).

-

Reaction: Condensation of 3-amino-6-bromopyridine with malonaldehyde bis(dimethyl acetal) in the presence of a strong acid catalyst (e.g., polyphosphoric acid) at elevated temperatures.

-

Workup: The reaction mixture is cooled and then neutralized with a base (e.g., aqueous sodium hydroxide) to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[2][3] For small organic molecules like 7-Bromo-1,5-naphthyridin-2-amine, several common crystallization techniques can be employed.[4][5]

dot

Caption: Common crystallization techniques and key influencing factors.

Experimental Protocol: Crystallization of 7-Bromo-1,5-naphthyridin-2-amine by Slow Evaporation

-

Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and acetonitrile). A suitable solvent is one in which the compound is sparingly soluble. For this hypothetical case, a mixture of methanol and dichloromethane was found to be optimal.

-

Solution Preparation: A nearly saturated solution of 7-Bromo-1,5-naphthyridin-2-amine is prepared in a 9:1 mixture of dichloromethane and methanol at room temperature.

-

Crystallization: The solution is filtered through a syringe filter into a clean, small vial. The vial is covered with parafilm, and a few small holes are poked in the parafilm with a needle to allow for slow evaporation of the solvent.

-

Incubation: The vial is left undisturbed in a vibration-free environment for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a cryoloop.

Single-Crystal X-ray Diffraction Analysis

The core of the structural analysis lies in the single-crystal X-ray diffraction experiment, which provides the raw data for determining the three-dimensional arrangement of atoms.[6]

dot

Caption: The workflow of single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[7] The crystal is rotated, and diffraction patterns are collected at various orientations.

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed, clear single crystal with dimensions of approximately 0.2 x 0.15 x 0.1 mm is selected and mounted on a cryoloop.

-

Data Collection Temperature: The crystal is cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations of the atoms.

-

Instrumentation: Data is collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å).

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete dataset with high redundancy.

-

Data Processing: The raw diffraction images are processed using the Bruker APEX3 software suite. This includes integration of the reflection intensities and correction for Lorentz and polarization effects. An empirical absorption correction is applied using SADABS.[6]

Structure Solution and Refinement

The "phase problem" in crystallography arises because the diffraction experiment only measures the intensities (related to the amplitudes) of the diffracted X-rays, but not their phases.[8] For small molecules, "direct methods" are powerful techniques used to solve the phase problem.[9]

Once an initial structural model is obtained, it is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data.[10][11] The SHELXL software package is widely used for this purpose.[12]

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The space group is determined from the systematic absences in the diffraction data. For our hypothetical case, the crystal is determined to be in the monoclinic space group P2₁/c.

-

Structure Solution: The structure is solved using the SHELXT program, which employs intrinsic phasing (a type of direct method).[8][13] This reveals the positions of the non-hydrogen atoms.

-

Structure Refinement: The structural model is refined using SHELXL.[12] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

Final Model: The refinement converges to a final R-factor (a measure of the agreement between the observed and calculated structure factors) of approximately 4-5%.

Crystal Structure of 7-Bromo-1,5-naphthyridin-2-amine: A Detailed Analysis

The following table summarizes the hypothetical crystallographic data for 7-Bromo-1,5-naphthyridin-2-amine.

| Parameter | Value |

| Chemical Formula | C₈H₆BrN₃ |

| Formula Weight | 224.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123(4) |

| b (Å) | 10.456(5) |

| c (Å) | 9.876(5) |

| α (°) | 90 |

| β (°) | 109.23(2) |

| γ (°) | 90 |

| Volume (ų) | 792.1(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.878 |

| Absorption Coefficient (mm⁻¹) | 5.46 |

| F(000) | 440 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Molecular Structure

The crystal structure would reveal the planarity of the 1,5-naphthyridine ring system. The bond lengths and angles would be consistent with the aromatic nature of the fused rings. The C-Br and C-N bond lengths would be within the expected ranges.

Intermolecular Interactions and Crystal Packing

A key aspect of crystal structure analysis is understanding the intermolecular interactions that dictate how the molecules pack in the crystal lattice.[14][15][16][17] For 7-Bromo-1,5-naphthyridin-2-amine, we can anticipate several important interactions.

dot

Caption: Potential intermolecular interactions in the crystal structure.

-

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, and the nitrogen atoms of the naphthyridine ring are potential acceptors. We would expect to see N-H···N hydrogen bonds forming between adjacent molecules, likely creating chains or dimeric motifs.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a Lewis basic site on a neighboring molecule, such as a nitrogen atom. This type of interaction is increasingly recognized as a significant force in crystal engineering.

-

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal packing.

A detailed analysis of the crystal packing would reveal how these different interactions work in concert to build the three-dimensional solid-state architecture.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the process of determining the crystal structure of 7-Bromo-1,5-naphthyridin-2-amine, from synthesis to detailed structural analysis. Although presented as a hypothetical case study, the principles and protocols described are representative of a real-world crystallographic investigation. The detailed structural information obtained from such an analysis is invaluable for understanding the fundamental properties of this important heterocyclic compound and for guiding the design of new molecules with enhanced biological activity. Future work could involve co-crystallization with target proteins to elucidate the specific interactions in a biological context, further bridging the gap between molecular structure and biological function.

References

-

Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2235-2254. URL: [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL: [Link]

-

Altomare, A., Cuocci, C., Giacovazzo, C., Moliterni, A., Rizzi, R., Corriero, N., & Falcicchio, A. (2013). EXPO2013: a modern tool for crystal structure determination from powder diffraction data. Journal of Applied Crystallography, 46(4), 1231-1235. URL: [Link]

- Hauptman, H. A., & Karle, J. (1953). The solution of the phase problem. I. The centrosymmetric crystal. ACA Monograph No. 3. Pittsburgh: Polycrystal Book Service.

- Fan, H. F., & Gu, Y. X. (1985). Combining direct methods with isomorphous replacement. III. The use of partial structure information. Acta Crystallographica Section A: Foundations of Crystallography, 41(3), 280-284.

- Giacovazzo, C. (2005). Direct Phasing in Crystallography. Oxford University Press.

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. URL: [Link]

-

Gavezzotti, A. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. URL: [Link]

-

CNR. (n.d.). Structure solution by Direct Methods (DM) – EXPO. Retrieved from [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

-

Gavezzotti, A. (2011). Intermolecular interaction energies in molecular crystals: comparison and agreement of localized Møller–Plesset 2, dispersion-corrected density functional, and classical empirical two-body calculations. The Journal of Physical Chemistry A, 115(43), 11848-11857. URL: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surfaces: a new tool for visualising and exploring intermolecular interactions in molecular crystals. CrystEngComm, 11(1), 19-32. URL: [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(12), 142-145. URL: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

-

JoVE. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press. URL: [Link]

- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.

-

Sheldrick, G. M. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. URL: [Link]

-

Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Portland Press. (2021). A beginner’s guide to X-ray data processing. The Biochemist. URL: [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 2-15. URL: [Link]

-

El-Faham, A., & El-Sayed, N. N. E. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(10), 2459. URL: [Link]

-

Zhang, A., & Ye, W. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. URL: [Link]

-

American Chemical Society. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ChemInform. URL: [Link]

-

Taylor & Francis Online. (2009). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals. URL: [Link]

-

MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules. URL: [Link]

-

National Center for Biotechnology Information. (2022). Biological Function of Antimicrobial Peptides on Suppressing Pathogens and Improving Host Immunity. Frontiers in Immunology. URL: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. sptlabtech.com [sptlabtech.com]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. Direct methods (crystallography) - Wikipedia [en.wikipedia.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. scispace.com [scispace.com]

- 11. An Easy Structure - Sucrose [xray.uky.edu]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure solution by Direct Methods (DM) – EXPO [ba.ic.cnr.it]

- 14. mdpi.com [mdpi.com]

- 15. books.rsc.org [books.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Theoretical and Spectroscopic Deep Dive into 7-Bromo-1,5-naphthyridin-2-amine: A Computational Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the computational analysis of 7-Bromo-1,5-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine scaffold is a recognized privileged structure, appearing in numerous compounds with diverse biological activities.[1] The introduction of a bromine atom and an amine group at the 7- and 2-positions, respectively, is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its bioactivity and suitability as a drug candidate. This guide will detail the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule, offering a roadmap for its in-silico characterization.

The Rationale for a Computational Approach

In modern drug discovery, computational chemistry provides an indispensable toolkit for predicting molecular properties, thereby guiding synthetic efforts and accelerating the identification of promising lead compounds.[2] For a molecule like 7-Bromo-1,5-naphthyridin-2-amine, theoretical calculations can offer profound insights into:

-

Molecular Geometry: Determining the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

-

Electronic Structure: Understanding the distribution of electrons through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). These parameters are crucial for predicting reactivity and intermolecular interactions.[3]

-

Spectroscopic Fingerprints: Simulating vibrational (Infrared and Raman) and electronic (UV-Vis) spectra to aid in the experimental characterization and identification of the compound.[4]

-